molecular formula C15H13NO5 B6401631 2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid CAS No. 1261943-69-4

2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6401631
CAS No.: 1261943-69-4
M. Wt: 287.27 g/mol
InChI Key: OAOMWJFLUXOIKX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid is an organic compound that features both methoxy and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Methoxy-3-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2-(4-Methoxy-3-methylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Methoxy-3-carboxyphenyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting essential enzymes or disrupting cell membrane integrity in microorganisms. The exact molecular pathways involved can vary based on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-nitrobenzoic acid
  • 2-(3-Methylphenyl)-4-nitrobenzoic acid
  • 2-(4-Methoxy-3-methylphenyl)-4-aminobenzoic acid

Uniqueness

2-(4-Methoxy-3-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the benzoic acid core, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications that may not be possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-7-10(3-6-14(9)21-2)13-8-11(16(19)20)4-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOMWJFLUXOIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690008
Record name 4'-Methoxy-3'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-69-4
Record name 4'-Methoxy-3'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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